![molecular formula C24H25NO B4953498 9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole](/img/structure/B4953498.png)
9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole, also known as DMBC, is a carbazole derivative that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of 9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to have antioxidant activity, which can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. In addition, this compound has been shown to have anticancer activity, which can inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole has several advantages and limitations for lab experiments. This compound is easy to synthesize using different methods, and it has high purity and stability. This compound is also highly soluble in organic solvents, which makes it easy to handle in lab experiments. However, this compound has low solubility in water, which limits its applications in aqueous systems. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for further research on 9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole. One direction is to explore the potential applications of this compound in other fields, such as biosensors and drug delivery systems. Another direction is to investigate the mechanism of action of this compound in more detail, which can provide insights into its potential therapeutic applications. In addition, further research is needed to optimize the synthesis method of this compound and to improve its solubility in water.
Synthesis Methods
9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole can be synthesized using different methods, including Suzuki-Miyaura cross-coupling reaction, palladium-catalyzed C-H arylation, and Buchwald-Hartwig amination. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 9-bromo-9H-carbazole with 4-(3,4-dimethylphenoxy)butylboronic acid in the presence of a palladium catalyst and a base. The palladium-catalyzed C-H arylation method involves the reaction of 9H-carbazole with 4-(3,4-dimethylphenoxy)butylchloride in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination method involves the reaction of 9H-carbazole with 4-(3,4-dimethylphenoxy)butylaniline in the presence of a palladium catalyst and a base.
Scientific Research Applications
9-[4-(3,4-dimethylphenoxy)butyl]-9H-carbazole has potential applications in various fields, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaics. This compound has been used as a hole-transporting material in OLEDs, and it has shown high efficiency and stability. This compound has also been used as a sensitizer in dye-sensitized solar cells, and it has shown high power conversion efficiency. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and biomolecules.
Properties
IUPAC Name |
9-[4-(3,4-dimethylphenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-18-13-14-20(17-19(18)2)26-16-8-7-15-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-14,17H,7-8,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLQEDQYCIBVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3C4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
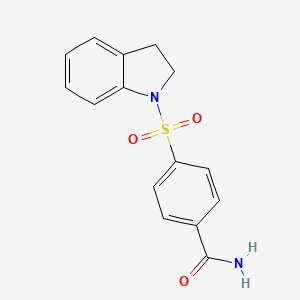
![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4953432.png)
![N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4953446.png)
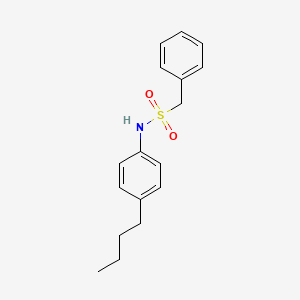
![1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4953467.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4953474.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4953478.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B4953482.png)

![N-(4-methoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4953494.png)
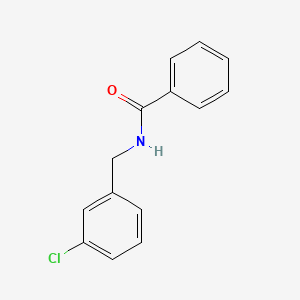
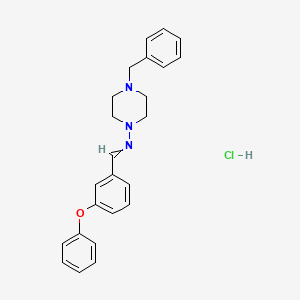
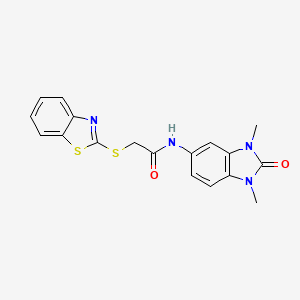
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(3-pyridinyl)ethyl]-2-indanecarboxamide](/img/structure/B4953513.png)
